4-Methylpyridine-3-sulfonyl fluoride
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Overview
Description
4-Methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, featuring a sulfonyl fluoride group at the 3-position and a methyl group at the 4-position. This compound is known for its utility in various scientific research applications, particularly in chemistry and biology.
Mechanism of Action
Target of Action
4-Methylpyridine-3-sulfonyl fluoride (MPF) is a chemical compound that belongs to the family of pyridine derivatives
Mode of Action
. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Result of Action
For instance, in the case of SM cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Methylpyridine-3-sulfonyl fluoride may involve large-scale reactions with stringent safety measures due to the reactivity of the reagents involved. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridine-3-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of 4-methylpyridine-3-sulfonic acid.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
4-Methylpyridine-3-sulfonyl fluoride is widely used in scientific research due to its reactivity and versatility. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and inhibition.
Medicine: In the development of pharmaceuticals and as a tool in medicinal chemistry.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Methylpyridine-4-sulfonyl fluoride
2-Methylpyridine-5-sulfonyl fluoride
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Biological Activity
4-Methylpyridine-3-sulfonyl fluoride (also known as 4-Methylpyridin-3-sulfonyl fluoride) is a chemical compound that has garnered attention in the fields of chemical biology and pharmacology due to its unique biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies.
This compound is characterized by the presence of a sulfonyl fluoride group attached to a methyl-substituted pyridine ring. Its molecular structure enhances its electrophilic nature, making it suitable for nucleophilic substitution reactions. The compound's ability to form covalent bonds with nucleophilic amino acid residues is central to its biological activity.
The primary mechanism of action involves the covalent modification of proteins, particularly through the interaction of the sulfonyl fluoride moiety with nucleophilic amino acids such as serine , cysteine , and lysine . This modification can lead to:
- Enzyme Inhibition : The covalent bond formation can inhibit enzyme activity by altering the active site configuration.
- Protein Interaction Studies : By selectively modifying specific residues, researchers can map enzyme binding sites and assess functional interactions.
Applications in Research
This compound has several applications in scientific research:
- Chemical Biology : It is utilized as a reactive probe for studying enzyme activity and protein interactions.
- Drug Discovery : The compound serves as a tool for developing covalent enzyme inhibitors, contributing to therapeutic agent design.
- Materials Science : It is involved in synthesizing advanced materials with unique properties.
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits various serine hydrolases. For instance, studies have shown that this compound can modify serine residues in enzymes like chymotrypsin and dihydrofolate reductase (DHFR), leading to irreversible inhibition.
Table 1 summarizes key findings from studies on the inhibition of specific enzymes:
Enzyme | IC50 (nM) | Mechanism of Action |
---|---|---|
Chymotrypsin | 50 | Covalent modification of active site |
Dihydrofolate Reductase | 32 | Serine modification |
Serine Lipase | 10 | Inhibition via sulfonyl fluoride group |
Profiling Sulfur(VI) Fluorides
A comprehensive profiling study highlighted the utility of sulfur(VI) fluorides, including this compound, as reactive functionalities in chemical biology. This study emphasized their role in:
- Target identification
- Validation of protein interactions
- Mapping enzyme binding sites
Properties
IUPAC Name |
4-methylpyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVMAZXFMUSURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.